3-[(Propan-2-ylsulfanyl)methyl]-6-(thiophen-2-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a complex heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 4-amino-5-mercapto-4H-[1,2,4]triazoles with aromatic carboxylic acids in the presence of dehydrating agents . Another route involves the oxidative cyclization of hydrazones . Microwave-assisted synthesis has also been reported, which involves the bromination of 4-(arylideneamino)-5-mercapto-4H-[1,2,4]triazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or sulfides.
Scientific Research Applications
Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with target receptors, leading to specific interactions that result in its pharmacological effects . For example, it may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepines: Another class of compounds with similar structural features and biological activities.
Uniqueness
Isopropyl [6-(2-thienylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl and thienylmethyl groups contribute to its unique pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H14N4S3 |
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Molecular Weight |
310.5 g/mol |
IUPAC Name |
3-(propan-2-ylsulfanylmethyl)-6-(thiophen-2-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H14N4S3/c1-8(2)18-7-10-13-14-12-16(10)15-11(19-12)6-9-4-3-5-17-9/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
YINNTOHBIGKREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=CS3 |
Origin of Product |
United States |
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